1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Description
Properties
IUPAC Name |
1-(3-hydroxypropyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-12-6-11-21-15-8-3-2-7-14(15)17(19-18(21)24)25-13-16(23)20-9-4-1-5-10-20/h22H,1-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXLTTLPNDMKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Hydroxypropyl Group: This step involves the alkylation of the quinazolinone core with a 3-hydroxypropyl halide in the presence of a base such as potassium carbonate.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group on the quinazolinone core.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Reactivity of the 3-Hydroxypropyl Side Chain
The primary alcohol group in the 3-hydroxypropyl chain undergoes typical alcohol reactions:
-
Oxidation : Catalytic oxidation using Mn or Os complexes (e.g., [OsCl₂(PP)(NN)] ) converts the –CH₂CH₂CH₂OH group to a ketone (–CH₂COCH₃) under acidic conditions (e.g., acetic acid) .
-
Esterification : Reaction with sulfonyl chlorides (e.g., ClSO₃R) forms sulfonate esters, as demonstrated in similar tert-butyl-protected piperidine derivatives .
Table 1: Hydroxypropyl Side Chain Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | Mn catalyst, AcOH, H₂O₂ | 3-Oxopropyl derivative | 70–85 | |
| Sulfonation | ClSO₃R, base (e.g., pyridine) | Propyl sulfonate ester | 60–75 |
Thioether Functionalization
The –S– linkage is susceptible to:
-
Oxidation : H₂O₂ or m-CPBA oxidizes the thioether (–S–) to sulfoxide (–SO–) or sulfone (–SO₂–) .
-
Nucleophilic Substitution : Piperidine derivatives (e.g., azepane) displace the thioether group in ethanol under reflux, forming secondary amines .
Table 2: Thioether Reactivity
| Reaction Type | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Oxidation to sulfone | H₂O₂, MeOH, 25°C, 12 h | Sulfone derivative | >90% | |
| Amine substitution | Azepane, EtOH, reflux, 4 h | 4-(Azepan-1-yl)ethylthio derivative | 54–58% |
Piperidine-Amide Reactivity
The 2-oxo-2-(piperidin-1-yl)ethyl group participates in:
-
Hydrolysis : Acidic hydrolysis (HCl, H₂O) cleaves the amide bond, yielding piperidine and a carboxylic acid .
-
Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt at the piperidine nitrogen .
Tetrahydroquinazolinone Core Modifications
The fused bicyclic system undergoes:
-
Ring-Opening : Strong bases (e.g., NaOH) open the lactam ring, forming a linear diamino-ketone intermediate .
-
Electrophilic Aromatic Substitution : Bromination or nitration occurs at the electron-rich C-5/C-8 positions under mild conditions .
Table 3: Core Reactivity
| Reaction Type | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C | 5-Bromo derivative | Regioselective | |
| Ring-opening hydrolysis | 6M HCl, reflux, 6 h | Linear diamino-ketone | Reversible |
Key Mechanistic Insights
-
Catalytic Hydrogenation : Os complexes (e.g., [OsCl₂(PP)(NN)]) enable selective reduction of ketones to alcohols without affecting the thioether group .
-
Rearrangement Pathways : Reactions with amino alcohols (e.g., 2-aminoethanol) form stable hydroxy intermediates via a six-membered transition state (see Scheme 3 in ).
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structural features.
Medicine: As a lead compound for the development of new drugs targeting various diseases.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes or receptors and modulate their activity. The hydroxypropyl and piperidinyl groups can further enhance binding affinity and specificity through additional interactions with the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Key Quinazolinone Derivatives
Key Observations:
- The target compound shares the tetrahydroquinazolinone core with 4-(4-(dimethylamino)phenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one but replaces the aryl group with a hydroxypropyl chain, likely improving aqueous solubility .
- Compared to triazole-containing derivatives , the target lacks the triazole ring but retains the thioether linkage, which may modulate electronic properties and binding kinetics.
Biological Activity
1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, identified by CAS number 899977-60-7, is a compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 365.5 g/mol. The structure includes a tetrahydroquinazolinone core, which is known for its diverse biological activities.
The compound exhibits several biological activities, primarily through interactions with various enzymes and receptors. Notably:
- Inhibition of DNA Repair Enzymes : Similar compounds have been shown to inhibit enzymes involved in base excision repair (BER), such as OGG1 (8-oxoguanine glycosylase), which is crucial for maintaining genomic stability. This inhibition can lead to increased sensitivity in cancer cells to DNA-damaging agents .
- Antioxidant Properties : Compounds in the tetrahydroquinazolinone family have demonstrated antioxidant activity, potentially reducing oxidative stress in cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related tetrahydroquinazolinone derivatives. For instance:
- Cell Viability Studies : In vitro tests have shown that these compounds can significantly reduce the viability of various cancer cell lines at micromolar concentrations. The mechanism involves the induction of apoptosis and cell cycle arrest .
- Selectivity : Some derivatives exhibit selectivity towards cancer cells over non-transformed cells, suggesting a favorable therapeutic index .
Study 1: Inhibition of OGG1
A recent study evaluated the potency of tetrahydroquinazolinone derivatives as inhibitors of OGG1. The lead compound demonstrated an IC50 value of 200 nM against OGG1 and showed selective cytotoxicity towards cancer cell lines while sparing normal cells .
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| Lead Compound | 200 | High |
| Control Compound | >1000 | Low |
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity of related compounds using the DPPH assay. The results indicated that these compounds significantly scavenged free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid .
| Compound | IC50 (µM) | Reference Antioxidant |
|---|---|---|
| Tetrahydroquinazolinone Derivative | 50 | Ascorbic Acid (45) |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine ring and the tetrahydroquinazolinone core can significantly influence biological activity. For instance:
- Hydroxyl Substituents : Hydroxyl groups enhance solubility and may improve interaction with biological targets.
- Thioether Linkages : The presence of thioether moieties has been correlated with increased inhibitory activity against DNA repair enzymes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-hydroxypropyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of a piperidine-derived intermediate with a thioether-linked quinazolinone precursor. Key steps include:
- Nucleophilic substitution for introducing the piperidin-1-yl group (e.g., using 2-chloroethyl piperidine derivatives under basic conditions) .
- Thioether formation via coupling of a thiol-containing intermediate with a halogenated quinazolinone scaffold (e.g., using NaSH or thiourea in ethanol under reflux) .
- Hydroxypropyl introduction via alkylation of the quinazolinone nitrogen using 3-bromopropanol in the presence of a base like K₂CO₃ .
- Yield optimization requires controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Confirm the presence of the hydroxypropyl group (δ ~3.5–4.0 ppm for -CH₂-OH protons) and piperidine ring (δ ~1.5–2.5 ppm for methylene protons) .
- Mass spectrometry (ESI-HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns consistent with the thioether and tetrahydroquinazolinone moieties .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize target-agnostic screens:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assay systems?
- Methodological Answer :
- Cross-validation : Repeat assays in orthogonal systems (e.g., luminescence-based viability assays vs. MTT) .
- Solubility checks : Use DLS (Dynamic Light Scattering) to confirm compound dissolution in assay buffers, as aggregation can cause false positives/negatives .
- Metabolic stability : Perform liver microsome assays to rule out rapid degradation in cell-based vs. cell-free systems .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the piperidine ring (e.g., replacing piperidin-1-yl with morpholino) or thioether linker (e.g., sulfoxide/sulfone derivatives) .
- Substituent analysis : Test substituents on the hydroxypropyl group (e.g., methyl vs. ethyl derivatives) to correlate hydrophobicity with membrane permeability .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to predict bioactivity trends based on electrostatic and steric fields .
Q. How can reaction pathways be optimized to reduce byproduct formation during synthesis?
- Methodological Answer :
- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry in real time .
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki couplings or copper(I) iodide for Ullmann-type thioether formations .
- Solvent optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to minimize side reactions .
Q. What computational methods are recommended for elucidating the mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to predict binding poses in protein targets (e.g., EGFR kinase) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability and identify key interaction residues .
- Pharmacophore mapping : Generate hypotheses with Schrödinger’s Phase to align with known inhibitors of similar targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
